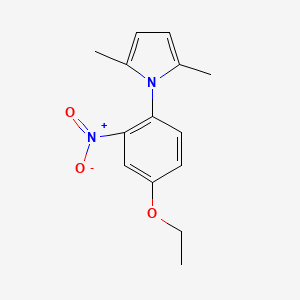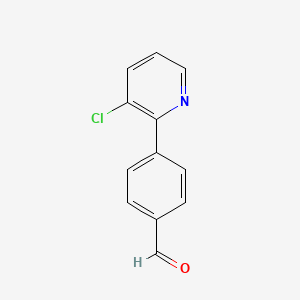
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone
Descripción general
Descripción
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C12H9ClN2O It is characterized by the presence of an amino group, a chlorine atom, and a pyridinyl group attached to a methanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-chloroaniline with isonicotinonitrile in the presence of boron trichloride (BCl3) and aluminum trichloride (AlCl3) in dichloromethane (DCM) at temperatures ranging from 0°C to 45°C. The reaction is carried out for approximately 16 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules, influencing their activity.
Comparación Con Compuestos Similares
- (2-Amino-5-chlorophenyl)(pyridin-3-yl)methanone
- (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
- (2-Amino-4-chlorophenyl)(pyridin-4-yl)methanone
Comparison:
- Structural Differences: The position of the pyridinyl group can significantly influence the compound’s reactivity and biological activity.
- Unique Features: (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the amino and chlorine groups, which can affect its interaction with biological targets and its overall chemical reactivity.
Propiedades
Número CAS |
105192-42-5 |
|---|---|
Fórmula molecular |
C12H9ClN2O |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
(2-amino-5-chlorophenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2 |
Clave InChI |
FPRZFKUEVICJMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)C2=CC=NC=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline](/img/structure/B8758892.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(phenylthio)-3-[1-(triphenylmethyl)-1H-pyrazol-4-yl]-](/img/structure/B8758915.png)




![2',4'-dimethoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8758952.png)

